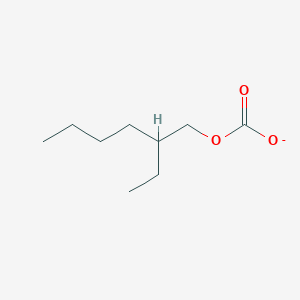![molecular formula C11H13N3S2 B14614078 N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea CAS No. 61021-90-7](/img/structure/B14614078.png)
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea is a compound that features an indole moiety linked to a thiourea group via a sulfanyl ethyl chain. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . Thiourea derivatives, on the other hand, are known for their diverse applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea typically involves the reaction of 2-mercaptoethylamine with 1H-indole-2-thiol in the presence of a suitable thiourea derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with aromatic residues in the active site of enzymes, while the thiourea group can form hydrogen bonds with key amino acids. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}thiourea
- N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}urea
- N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}carbamate
Uniqueness
N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea is unique due to its specific combination of an indole moiety and a thiourea group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
61021-90-7 |
|---|---|
Molecular Formula |
C11H13N3S2 |
Molecular Weight |
251.4 g/mol |
IUPAC Name |
2-(1H-indol-2-ylsulfanyl)ethylthiourea |
InChI |
InChI=1S/C11H13N3S2/c12-11(15)13-5-6-16-10-7-8-3-1-2-4-9(8)14-10/h1-4,7,14H,5-6H2,(H3,12,13,15) |
InChI Key |
LDEALPZWPDFIBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)SCCNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14613998.png)



![(3,4-Dichlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614017.png)





![(3-Chlorophenyl)[(3aR,6aS)-tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl]methanone](/img/structure/B14614082.png)

![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)

